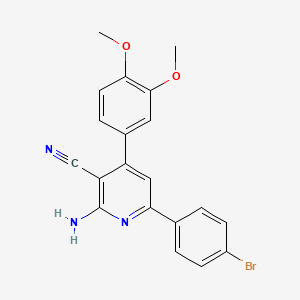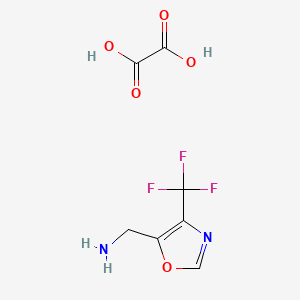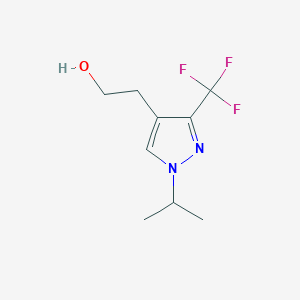
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol is an organic compound that features a pyrazole ring substituted with an isopropyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone would be substituted with an isopropyl group and a trifluoromethyl group.
Introduction of the Ethanol Group: The ethanol group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group on the pyrazole ring is replaced by an ethanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under certain conditions to form a dihydropyrazole derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde or 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid.
Reduction: Formation of 2-(1-Isopropyl-3-(trifluoromethyl)-1,2-dihydro-1H-pyrazol-4-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of drug candidates, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.
Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides due to its potential bioactivity.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers or coatings, that require specific chemical functionalities.
Mécanisme D'action
The mechanism of action of 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
- **2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)propane
- **2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)butane
Uniqueness
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol is unique due to the presence of both an ethanol group and a trifluoromethyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and potential bioactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H13F3N2O |
|---|---|
Poids moléculaire |
222.21 g/mol |
Nom IUPAC |
2-[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]ethanol |
InChI |
InChI=1S/C9H13F3N2O/c1-6(2)14-5-7(3-4-15)8(13-14)9(10,11)12/h5-6,15H,3-4H2,1-2H3 |
Clé InChI |
PGSRUCGTEACLQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C(=N1)C(F)(F)F)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


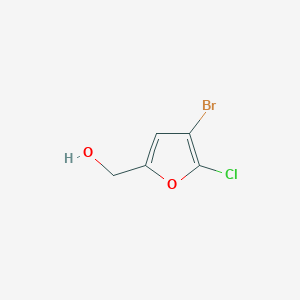

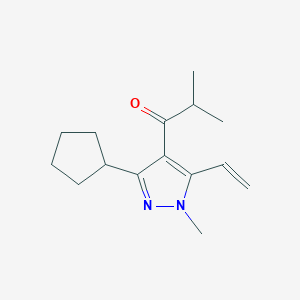
![4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15055377.png)
![2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055385.png)
![(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15055396.png)
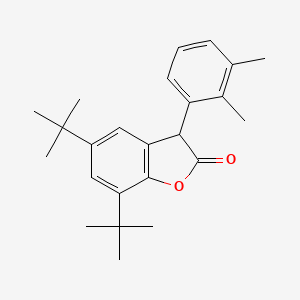


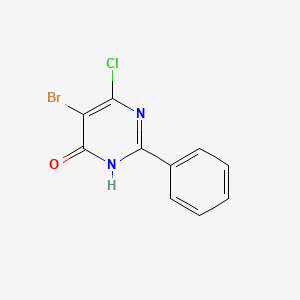
![3-Aminothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B15055426.png)

